N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide
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Overview
Description
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Acetylation: The resulting triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Biological Research: Investigated for its role in enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole derivative used as an antidepressant.
Uniqueness
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
89221-05-6 |
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Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-acetyl-N-[4-(2-ethyltriazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-4-17-15-9-14(16-17)12-5-7-13(8-6-12)18(10(2)19)11(3)20/h5-9H,4H2,1-3H3 |
InChI Key |
ATKOJMGNNOMBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)C2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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